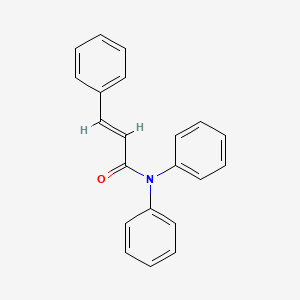

N,N-Diphenyl-cinnamamide

CAS No.:

Cat. No.: VC16029893

Molecular Formula: C21H17NO

Molecular Weight: 299.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H17NO |

|---|---|

| Molecular Weight | 299.4 g/mol |

| IUPAC Name | (E)-N,N,3-triphenylprop-2-enamide |

| Standard InChI | InChI=1S/C21H17NO/c23-21(17-16-18-10-4-1-5-11-18)22(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H/b17-16+ |

| Standard InChI Key | GCTCULHQKVKNJT-WUKNDPDISA-N |

| Isomeric SMILES | C1=CC=C(C=C1)/C=C/C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |

| Canonical SMILES | C1=CC=C(C=C1)C=CC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

N,N-Diphenyl-cinnamamide, systematically named -triphenylprop-2-enamide, belongs to the class of cinnamamides—acrylamides bearing a phenyl substituent at the 3-position . The compound’s structure features:

-

A cinnamoyl backbone () with trans-configuration.

-

Two N-phenyl groups substituting the amide nitrogen, contributing to steric hindrance and lipophilicity .

The IUPAC name, -triphenylprop-2-enamide, reflects the spatial arrangement of substituents, confirmed by spectroscopic data (IR, -NMR, -NMR) . Key identifiers include:

The compound’s limited aqueous solubility and high logP suggest preferential distribution in lipid-rich environments, a trait exploitable in drug design .

Synthetic Methodologies

Conventional Acylation Approaches

N,N-Diphenyl-cinnamamide is typically synthesized via nucleophilic acyl substitution using cinnamoyl chloride and diphenylamine :

-

Cinnamoyl Chloride Preparation:

Cinnamic acid reacts with thionyl chloride () under reflux: -

Amide Formation:

Cinnamoyl chloride reacts with diphenylamine in acetone/pyridine at 0°C:

Fe-Catalyzed Decarbonylative Alkylation

Recent advances employ iron catalysis to functionalize N-aryl cinnamamides. For example, Luan et al. (2024) demonstrated the reaction of N-methyl-N-phenylcinnamamide with aldehydes (e.g., isobutyraldehyde) using Fe(acac)₃ as a catalyst :

This method enables the construction of complex heterocycles with moderate to high yields (up to 70%) .

Pharmacological Evaluation

In Vitro Antioxidant Activity

Cinnamamide derivatives, including N,N-Diphenyl analogs, exhibit radical scavenging properties. Using the DPPH assay, compounds with electron-donating groups (e.g., -OCH₃) showed IC₅₀ values comparable to ascorbic acid :

| Compound | DPPH IC₅₀ (μM) | Hydroxyl Radical IC₅₀ (μM) |

|---|---|---|

| C8 | 28.4 | 34.7 |

| C9 | 26.1 | 32.9 |

| Ascorbic Acid | 25.8 | 30.1 |

Mechanistically, the acrylamide double bond and phenyl rings facilitate electron delocalization, neutralizing free radicals .

| Assay | IC₅₀ (μM) | Standard (Ibuprofen) IC₅₀ (μM) |

|---|---|---|

| Protein Denaturation | 45.2 | 41.8 |

| HRBC Stabilization | 48.7 | 43.5 |

Molecular docking studies suggest interactions with cyclooxygenase-2 (COX-2) active sites, mimicking NSAID activity .

Applications and Future Directions

Medicinal Chemistry

N,N-Diphenyl-cinnamamide serves as a precursor for 3,4-dihydroquinolin-2(1H)-ones, scaffolds with documented antitumor and antimicrobial activities . Modifications at the N-aryl or cinnamoyl positions enhance target selectivity.

Material Science

The compound’s rigid, conjugated structure makes it a candidate for organic semiconductors or photoreactive polymers. Preliminary studies indicate tunable optoelectronic properties via substituent engineering .

Agricultural Chemistry

Analogous to cinnamamide’s role as a bird repellent , N,N-Diphenyl derivatives could deter pests while minimizing ecological toxicity. Field trials are needed to validate efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume